molecular formula C15H17NO2 B8457040 Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate CAS No. 61209-72-1

Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No. B8457040
CAS RN: 61209-72-1
M. Wt: 243.30 g/mol
InChI Key: OFLDACMUGGVGMN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61209-72-1

Product Name

Ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-11(2)16-10-9-13(14)12-7-5-4-6-8-12/h4-10,13,16H,3H2,1-2H3

InChI Key

OFLDACMUGGVGMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=CC1C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(E)-3-Phenyl-2-propenal (13.8 ml, 0.11 mol) and ethyl 3-amino-2-butenoate (12.9 g, 0.1 mol) were dissolved in 150 ml of absolute ethanol containing 0.5 ml of piperidine. The mixture was heated under reflux for 18 hours followed by removal of the solvent under vacuum to yield 17.6 g of ethyl 1,4-dihydro-2-methyl-4-phenyl-3-pyridinecarboxylate as a brown viscous oil.
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(E)-3-Phenyl-2-propanol (13.8 ml, 0.11 mol) and ethyl 3-amino-2-butenoate (12.9 g, 0.1 mol) were dissolved in 150 ml of absolute ethanol containing 0.5 ml of piperidine. The mixture was heated under reflux for 18 hours followed by removal of the solvent under vacuum to yield 17.6 g of ethyl 1,4-dihydro-2-methyl-4-phenyl-3-pyridinecarboxylate as a brown viscous oil.
[Compound]
Name
(E)-3-Phenyl-2-propanol
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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